
1,2-Propadiene, 1-(1-ethoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propadiene, 1-(1-ethoxyethoxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of propadiene, featuring an ethoxyethoxy group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-(1-ethoxyethoxy)- can be synthesized through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is stirred and cooled in an ice-salt bath, followed by the addition of potassium carbonate to quench the reaction. The resulting product, 3-(1-ethoxyethoxy)-1-propyne, is then subjected to further reaction with potassium tert-butoxide under nitrogen atmosphere to yield 1-(1-ethoxyethoxy)-1,2-propadiene .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-(1-ethoxyethoxy)- are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propadiene, 1-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,2-Propadiene, 1-(1-ethoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propadiene, 1-(1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, forming intermediates that can interact with biological molecules or other chemical entities. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propadiene: The parent compound without the ethoxyethoxy group.
Propyne: An isomer of propadiene with a triple bond.
Allene: Another name for 1,2-propadiene, highlighting its cumulated double bonds.
Uniqueness
1,2-Propadiene, 1-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts different chemical properties and reactivity compared to its parent compound and isomers. This functional group can influence the compound’s solubility, stability, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
20524-89-4 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h6-7H,1,5H2,2-3H3 |
InChI-Schlüssel |
SURPMABZUKKSNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


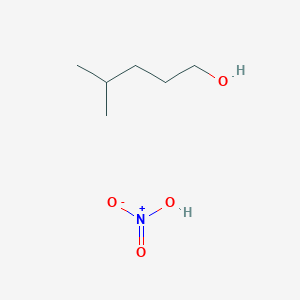
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
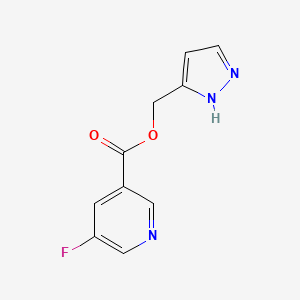
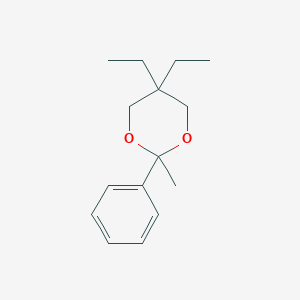

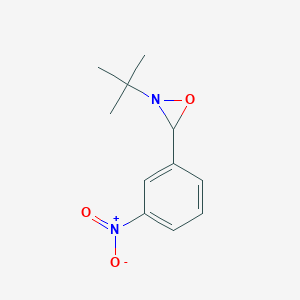
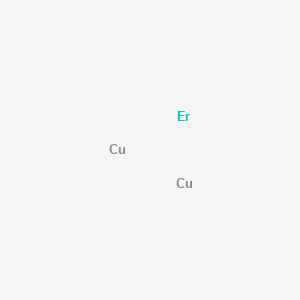
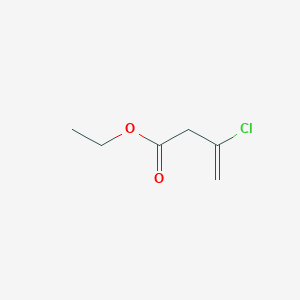

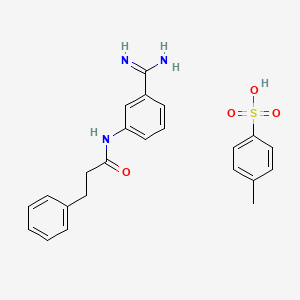

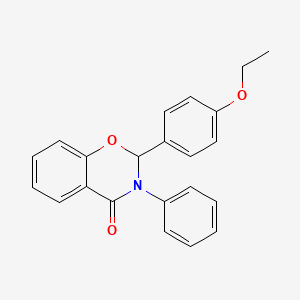
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
